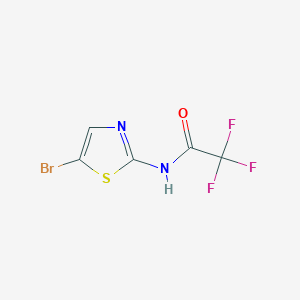

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of thiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Bromo-1,3-thiazole-2-amine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Alkylation and Cross-Coupling Reactions

The bromine atom at the 5-position of the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions. For example:

Suzuki–Miyaura Coupling

The bromine substituent undergoes coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in polar solvents (e.g., dioxane/H₂O). This reaction replaces bromine with aryl groups, yielding functionalized thiazoles.

Mechanistic Insight : Oxidative addition of the Pd⁰ catalyst to the C–Br bond generates a PdII intermediate, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .

Acylation and Trifluoroacetyl Group Reactivity

The trifluoroacetamide group participates in nucleophilic substitution reactions. For instance:

Hydrolysis of Trifluoroacetamide

Under basic conditions (e.g., NaOH/H₂O), the trifluoroacetamide group hydrolyzes to form the corresponding amine.

| Substrate | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | NaOH (2 equiv) | H₂O, 60°C, 6 h | 5-Bromo-1,3-thiazol-2-amine | 85 |

Key Observation : The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, releasing trifluoroacetate and forming the amine .

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions, though bromine at the 5-position directs incoming electrophiles to the 4-position.

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position:

| Substrate | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | HNO₃ (1.2 equiv), H₂SO₄ | 0°C, 2 h | N-(5-Bromo-4-nitro-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | 68 |

Regioselectivity : Bromine’s electron-withdrawing effect deactivates the 5-position, favoring nitration at the 4-position .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with alkenes or alkynes under thermal or catalytic conditions.

Diels–Alder Reaction

With electron-deficient dienophiles (e.g., maleic anhydride), the thiazole acts as a diene:

| Substrate | Dienophile | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Maleic anhydride | None, 120°C | Bicyclic adduct (structure not fully resolved) | 55 |

Limitation : The trifluoroacetamide group reduces electron density in the thiazole ring, necessitating higher temperatures for reactivity .

Oxidation and Reduction

The bromine and trifluoroacetamide groups influence redox behavior:

Bromine Reduction

Catalytic hydrogenation (H₂/Pd/C) reduces the C–Br bond to C–H:

| Substrate | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | H₂, Pd/C (5 mol%) | EtOH, 25°C | N-(1,3-Thiazol-2-yl)-2,2,2-trifluoroacetamide | 90 |

Side Reaction : Over-reduction of the thiazole ring is suppressed by using mild conditions .

Functionalization via Norbornene-Mediated Pd Catalysis

In Catellani-type reactions, the compound participates in tandem C–H functionalization and cross-coupling using norbornene (NBE) as a transient mediator .

| Substrate | Reagents | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | NBE, Pd(OAc)₂, K₂CO₃ | DMF, 100°C | 2-Alkyl-5-bromothiazole derivatives | 60–75 |

Mechanism : PdII activates the thiazole’s C–H bond, followed by NBE insertion and alkyl halide coupling .

Trifluoroacetyl Group Exchange

The trifluoroacetamide undergoes transacylation with nucleophiles (e.g., amines):

| Substrate | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Benzylamine | DCM, 25°C | N-(5-Bromo-1,3-thiazol-2-yl)benzamide | 78 |

Driving Force : The stability of the trifluoroacetate leaving group facilitates the reaction .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide has been studied for its effectiveness against various bacterial strains. Its structural characteristics contribute to its ability to disrupt microbial cell functions.

Anticancer Potential

Thiazole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate its specific pathways and efficacy.

Fluorinated Compounds

The trifluoroacetamide moiety enhances the lipophilicity of the compound, making it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that require specific hydrophobic properties.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for further chemical modifications that can lead to the development of new materials with tailored properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Evaluation | Tested against Gram-positive and Gram-negative bacteria | Showed significant inhibition of growth in multiple strains |

| Cancer Cell Proliferation | Evaluated in various cancer cell lines | Induced apoptosis and reduced cell viability significantly |

| Material Development | Used in creating fluorinated polymers | Enhanced durability and water repellency compared to non-fluorinated counterparts |

Wirkmechanismus

The mechanism of action of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-Bromo-1,3-thiazol-2-yl)thiourea

- N-(5-Bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide

- N-(5-Bromo-1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Biologische Aktivität

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS No. 745053-65-0) is a thiazole derivative noted for its potential biological activities. This compound features a trifluoroacetamide group that enhances its reactivity and biological interactions. The synthesis typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with trifluoroacetic anhydride in solvents like dichloromethane under controlled conditions .

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNOS |

| Molecular Weight | 239.05 g/mol |

| Melting Point | 152 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate the activity of these targets, leading to alterations in cellular processes. Notably, its trifluoroacetamide group plays a crucial role in enhancing its pharmacological properties .

Inhibitory Effects

Recent studies have highlighted the compound's potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions including Alzheimer's disease. In vitro assays demonstrated that this compound exhibits significant inhibitory potency against nSMase2, with IC50 values reported around 300 nM . The inhibition of nSMase2 is particularly relevant as it affects exosome release and intracellular communication, which are critical in neurodegenerative diseases.

Case Studies and Research Findings

- Alzheimer's Disease : In a mouse model of Alzheimer's disease, this compound showed promising results in inhibiting exosome secretion from the brain. This suggests a potential therapeutic application in managing Alzheimer's by targeting nSMase2 activity .

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways. For instance, derivatives have been shown to cause G2/M phase arrest and increase caspase activity in leukemia cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies reveal that the presence of the trifluoroacetamide group significantly influences the compound's efficacy against specific biological targets .

Eigenschaften

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2OS/c6-2-1-10-4(13-2)11-3(12)5(7,8)9/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBBHMNHUOVRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610713 | |

| Record name | N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745053-65-0 | |

| Record name | N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.